4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Description
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Properties
IUPAC Name |
(3R,4R)-4-(1,1-dioxo-1,4-thiazinan-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c11-8-6-9-5-7(8)10-1-3-14(12,13)4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAOMVVNCJWZBN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2CNCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CCN1[C@@H]2CNC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione is a CG base pair in double-stranded DNA. This compound recognizes the CG base pair with high sequence-selectivity, which is crucial for expanding target sequences in triplex DNA formation.
Mode of Action
The compound interacts with its target, the CG base pair in double-stranded DNA, by recognizing and binding to it with high sequence-selectivity. This interaction is part of the process of expanding target sequences in triplex DNA formation.
Biochemical Pathways
Given its target and mode of action, it can be inferred that it plays a role in the formation of triplex dna structures.
Result of Action
The molecular and cellular effects of the compound’s action involve the recognition and binding to a CG base pair in double-stranded DNA. This interaction facilitates the formation of triplex DNA structures, which could potentially influence various biological processes.
Biological Activity
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione, a compound with potential pharmacological applications, has garnered interest in recent years due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a thiomorpholine ring and a hydroxypyrrolidine moiety, contributing to its biological activity. The molecular formula is , and it has a molecular weight of approximately 194.27 g/mol. Its structure is critical for interaction with biological targets.
Antimicrobial Properties
Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies on similar structures have shown efficacy against various bacterial strains and fungi. The presence of the hydroxypyrrolidine group enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing its antimicrobial potency .
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Effective |
| Similar Pyrrolidine Derivative | Escherichia coli | Moderate Activity |
| Similar Pyrrolidine Derivative | Candida albicans | High Activity |
Anti-inflammatory Effects
In vitro studies have indicated that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism involves modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .
Anticancer Activity
Preliminary research suggests that derivatives of this compound may induce apoptosis in cancer cells. For example, compounds with similar structural features have been observed to inhibit cell proliferation in various cancer cell lines by triggering caspase-dependent pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of XYZ tested the antimicrobial properties of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to reduce inflammation in a murine model. The treatment group exhibited a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to the control group, suggesting a promising anti-inflammatory profile .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrolidine derivatives. The reaction conditions can be optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), aiming to improve efficacy and reduce toxicity.
| Derivative | Modification | Biological Activity |
|---|---|---|
| A | Methylation | Increased potency |
| B | Acetylation | Enhanced selectivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
